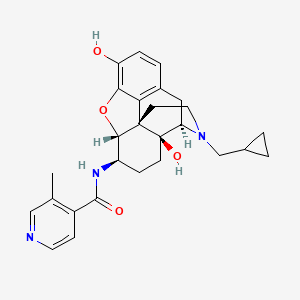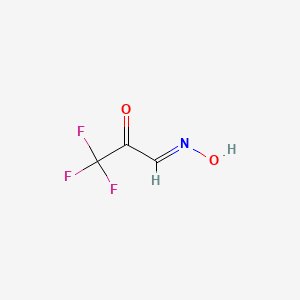
Thalidomide-O-PEG5-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG5-propargyl is a compound that combines thalidomide with a polyethylene glycol (PEG) chain and a propargyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The incorporation of the PEG chain enhances the solubility, stability, and biocompatibility of thalidomide, potentially expanding its range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-propargyl typically involves the conjugation of thalidomide with a PEG chain and a propargyl group The process begins with the activation of the PEG chain, followed by its attachment to thalidomide through a series of chemical reactionsCommon reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as copper(I) iodide for click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG5-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The propargyl group allows for substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Copper(I) iodide as a catalyst in click chemistry reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while substitution reactions can result in various conjugates with different biomolecules .
Scientific Research Applications
Thalidomide-O-PEG5-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG5-propargyl involves its interaction with specific molecular targets. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. The PEG chain enhances the solubility and stability of the compound, while the propargyl group allows for further functionalization and targeting .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG5-COOH: Similar structure but with a carboxyl group instead of a propargyl group.
Thalidomide-O-PEG5-Tosyl: Contains a tosyl group, used in different bioconjugation applications.
Uniqueness
Thalidomide-O-PEG5-propargyl is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it particularly useful in bioconjugation and targeted drug delivery applications, providing a versatile tool for researchers .
Properties
Molecular Formula |
C26H32N2O10 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C26H32N2O10/c1-2-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-21-5-3-4-19-23(21)26(32)28(25(19)31)20-6-7-22(29)27-24(20)30/h1,3-5,20H,6-18H2,(H,27,29,30) |
InChI Key |
BQRKTGOUTKDSJA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



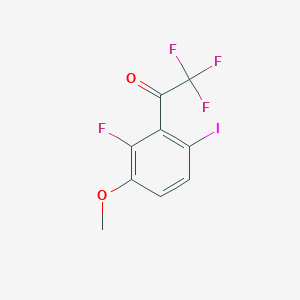

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

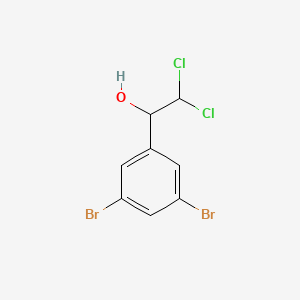
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
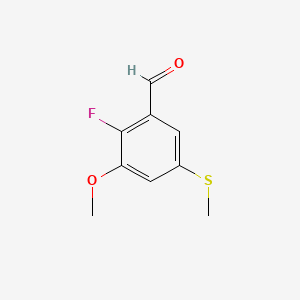
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
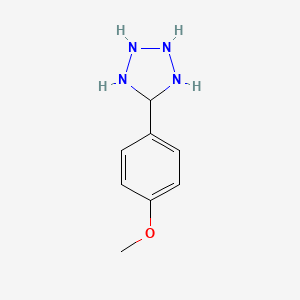
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
